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Abstract
PFK-158, a well-characterized inhibitor of the glycolytic enzyme 6-phosphofructo-2-

kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a compound of interest

beyond its initial development for oncology. This technical guide provides an in-depth overview

of the current understanding of PFK-158 and its derivatives as potential antibacterial agents.

While PFK-158 exhibits limited intrinsic activity against Gram-negative bacteria, it demonstrates

a potent synergistic effect with polymyxin antibiotics, such as colistin, against multidrug-

resistant strains. Furthermore, novel derivatives of PFK-158 have shown promising standalone

activity against clinically significant Gram-positive pathogens, including methicillin-resistant

Staphylococcus epidermidis (MRSE). This document details the available quantitative data,

outlines key experimental protocols for its evaluation, and visualizes the proposed mechanisms

and workflows, offering a comprehensive resource for the scientific community.

Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies,

including the repurposing of existing drug candidates. PFK-158, initially investigated for its

ability to modulate cellular metabolism in cancer, has shown unexpected potential in the fight

against bacterial infections. Its primary anticancer mechanism involves the inhibition of

PFKFB3, leading to reduced glucose uptake and ATP production in tumor cells.[1][2][3]
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However, its antibacterial properties appear to stem from a different mechanism of action,

highlighting its potential as a versatile scaffold for the development of new anti-infective agents.

This guide summarizes the antibacterial profile of PFK-158, focusing on its synergistic activity

and the enhanced potency of its derivatives.

Quantitative Antibacterial Activity
The antibacterial efficacy of PFK-158 has been evaluated both as a standalone agent and in

combination with other antibiotics. Its derivatives have also been synthesized and assessed for

their intrinsic antibacterial properties.

Intrinsic and Synergistic Activity of PFK-158 Against
Gram-Negative Bacteria
PFK-158 has demonstrated poor intrinsic activity when used alone against a panel of colistin-

resistant Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 512 μg/mL.

However, when combined with colistin, PFK-158 exhibits a significant synergistic effect,

drastically reducing the MIC of colistin required to inhibit bacterial growth. The Fractional

Inhibitory Concentration Index (FICI), a measure of synergy, was consistently below 0.5 for

these combinations, indicating a strong synergistic relationship.
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Bacterial
Species

Strain Type
Colistin MIC
Alone
(μg/mL)

Colistin MIC
with PFK-
158 (μg/mL)

Fold
Reduction
in Colistin
MIC

FICI

P. aeruginosa
Colistin-

Resistant
>2 Varies 4 to 32-fold <0.5

A. baumannii
Colistin-

Resistant
>2 Varies 4 to 32-fold <0.5

E. coli

Colistin-

Resistant

(including

mcr-1

positive)

>2 ≤2 up to 128-fold <0.5

K.

pneumoniae

Colistin-

Resistant
>2 ≤2 up to 128-fold <0.5

E. cloacae

High-Level

Colistin-

Resistant

(HLCR)

>2 ≤2
at least 128-

fold
<0.5

Table 1: Synergistic activity of PFK-158 in combination with colistin against various Gram-

negative bacteria.

Antibacterial Activity of PFK-158 Derivatives Against
Gram-Positive Bacteria
A series of PFK-158 derivatives have been synthesized and evaluated for their antibacterial

activity. Notably, compounds designated as A1, A3, A14, A15, and B6 have shown potent

effects against both drug-sensitive and resistant Gram-positive bacteria.[4] These derivatives

were found to be 2 to 8 times more potent than levofloxacin against Methicillin-resistant

Staphylococcus epidermidis (MRSE).[4] Based on the reported MIC90 of levofloxacin against

MRSE (8.0 μg/mL), the estimated MIC range for these derivatives is 1-4 μg/mL.[5]
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Compound Target Organism
Potency vs.
Levofloxacin

Estimated MIC
Range (μg/mL)

A1, A3, A14, A15, B6 MRSE
2 to 8-fold more

potent
1 - 4

Table 2: Potency and estimated MIC range of PFK-158 derivatives against MRSE.

Proposed Mechanism of Antibacterial Action
While the anticancer activity of PFK-158 is linked to the inhibition of glycolysis, its antibacterial

mechanism, particularly its synergy with polymyxins, is thought to involve the disruption of the

bacterial cell membrane.

Synergistic Action with Polymyxins
The strong synergistic effect with colistin, an antibiotic known to disrupt the bacterial outer

membrane, suggests that PFK-158 may permeabilize this barrier, allowing for increased entry

and efficacy of colistin. This proposed mechanism is distinct from its role as a PFKFB3 inhibitor

in mammalian cells.

PFK-158

Gram-Negative
Outer Membrane

Permeabilizes

Colistin Disrupts

Inner Membrane
(Cytoplasmic Membrane)

Increased Colistin
Penetration Bacterial Cell DeathLoss of Integrity

Click to download full resolution via product page

Caption: Proposed synergistic mechanism of PFK-158 and Colistin.

In Vivo Efficacy
The antibacterial potential of PFK-158 in combination with colistin has been demonstrated in a

murine model of systemic infection. In this model, intravenous administration of colistin

combined with 15 mg/kg of PFK-158 resulted in a significant increase in the survival rates of

infected mice by 30% to 60% compared to colistin monotherapy.
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Selectivity and Preclinical Safety
For its primary indication as an anticancer agent, PFK-158 has undergone IND-enabling safety

and toxicity studies, which have shown it to be well-tolerated in rats and dogs. While specific

cytotoxicity data against mammalian cell lines to formally calculate an antibacterial selectivity

index (IC50 on mammalian cells / MIC against bacteria) is not yet publicly available, its

tolerability in preclinical animal models is a positive indicator.

Experimental Protocols
The following sections detail the standard methodologies for evaluating the antibacterial

properties of compounds like PFK-158.

Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the Clinical and

Laboratory Standards Institute (CLSI) guidelines.

Preparation

Inoculation & Incubation

Analysis

Prepare serial two-fold
dilutions of PFK-158 in

Mueller-Hinton Broth (MHB)
in a 96-well plate.

Inoculate each well with
the bacterial suspension.

Prepare bacterial inoculum
(e.g., 5x10^5 CFU/mL).

Incubate at 37°C for
18-24 hours.

Visually inspect for turbidity.

MIC is the lowest concentration
with no visible growth.

Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.
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Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.

Plate Setup

Procedure

Calculation & Interpretation

In a 96-well plate, create a
2D gradient of Drug A (e.g., Colistin)

along the y-axis and Drug B
(e.g., PFK-158) along the x-axis.

Inoculate all wells with a
standardized bacterial suspension.

Incubate at 37°C for 18-24 hours.

Determine the MIC of each drug
alone and in combination.

Calculate the Fractional Inhibitory
Concentration Index (FICI).

FICI = FIC_A + FIC_B

Interpret the result:
FICI ≤ 0.5: Synergy

0.5 < FICI ≤ 4: Additive/Indifference
FICI > 4: Antagonism

Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time.
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Experiment Setup

Sampling & Plating

Analysis

Prepare tubes with bacterial
suspension in MHB containing:

- No drug (growth control)
- Drug A alone
- Drug B alone

- Combination of A and B

Incubate at 37°C with shaking.

At specified time points (e.g., 0, 2, 4, 8, 24h),
remove aliquots, serially dilute,

and plate on agar.

Incubate plates and count
Colony Forming Units (CFU).

Plot log10 CFU/mL vs. time.

Synergy: ≥2-log10 decrease in CFU/mL
by combination vs. most active single agent.

Click to download full resolution via product page

Caption: Workflow for the time-kill assay.

Outer Membrane Permeability Assay (NPN Uptake)
This assay can be used to investigate if a compound disrupts the bacterial outer membrane.
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Preparation

Measurement

Interpretation

Wash and resuspend bacterial
cells in a suitable buffer

(e.g., HEPES).

Add the fluorescent probe
1-N-phenylnaphthylamine (NPN).

Measure baseline fluorescence.

Add PFK-158 and monitor the
increase in fluorescence over time.

Increased fluorescence indicates NPN
uptake into the hydrophobic environment

of the damaged outer membrane.

Click to download full resolution via product page

Caption: Workflow for the NPN outer membrane permeability assay.

Conclusion and Future Directions
PFK-158 represents a promising scaffold for the development of novel antibacterial agents.

While its intrinsic activity against Gram-negative bacteria is limited, its potent synergistic effects

with polymyxins warrant further investigation as a potential combination therapy for treating

infections caused by multidrug-resistant pathogens. The significant standalone activity of its

derivatives against resistant Gram-positive bacteria opens another avenue for drug

development.

Future research should focus on:

Definitive Mechanism of Action Studies: Elucidating the precise molecular interactions of

PFK-158 with the bacterial cell envelope.

Optimization of Derivatives: Synthesizing and screening more derivatives to enhance

potency against a broader spectrum of bacteria and to improve pharmacokinetic and safety
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profiles.

In Vivo Efficacy Studies: Conducting further animal studies to evaluate the efficacy of PFK-

158 and its derivatives in various infection models.

Cytotoxicity and Selectivity Profiling: Generating comprehensive data on the cytotoxicity of

these compounds against various mammalian cell lines to establish a clear selectivity index.

The repurposing of compounds like PFK-158 offers a valuable strategy in the ongoing battle

against antimicrobial resistance, and the findings summarized in this guide provide a solid

foundation for continued research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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